2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-yl-1H-imidazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)8-7(3-4-9)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFLVDVEKQMGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NC=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504426 | |
| Record name | 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74337-17-0 | |
| Record name | 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pioneering Synthetic Strategies and Methodologies for 2 4 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 Amine
Retrosynthetic Disconnections and Identification of Key Precursors and Intermediates
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available, or easily synthesizable precursors. For 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine, several disconnections of the imidazole (B134444) ring can be envisioned, leading to different sets of starting materials.
A primary disconnection strategy targets the bonds formed during the imidazole ring construction. This typically involves disconnecting two or three of the C-N or C-C bonds within the heterocycle. A common approach is to disconnect the C4-C5 and N1-C2 bonds, which suggests a precursor containing the C4-propan-2-yl and C5-ethan-1-amine fragments and a separate C2 source.
Key Precursors and Intermediates Identified Through Retrosynthesis:
A logical retrosynthetic analysis points towards several key precursors, depending on the chosen synthetic strategy. One plausible disconnection leads to an α-hydroxyketone or an α-aminoketone as a key intermediate. For instance, the target molecule can be traced back to an α-hydroxyketone precursor such as 1-hydroxy-3-methylbutan-2-one. This intermediate contains the required isopropyl group and a reactive carbonyl that can be elaborated to form the imidazole ring.
Another viable retrosynthetic pathway involves an α-aminoketone. The synthesis of α-amino ketones is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.netnih.govnrochemistry.comnih.gov These intermediates are particularly useful in syntheses that form the imidazole ring in a single step from a three-carbon backbone.
A third approach involves the disconnection to an α-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, which are the starting materials for the classical Debus-Radziszewski synthesis. In this case, the dicarbonyl precursor would need to incorporate the isopropyl group.
The ethan-1-amine side chain can be introduced at various stages of the synthesis. It could be part of one of the initial building blocks, or it could be installed on a pre-formed imidazole ring through functional group manipulation. The choice of strategy will depend on the availability of starting materials and the desired regiochemical control.
Divergent Synthetic Routes to the 1H-Imidazole Core
The construction of the imidazole ring is a cornerstone of the synthesis of this compound. Both classical and contemporary methods offer viable pathways to the desired 4,5-disubstituted imidazole core.
Classical Imidazole Synthesis Approaches (e.g., Debus-Radziszewski, Van Leusen) and Their Adaptations for Substituted Systems
Classical methods for imidazole synthesis have been refined over more than a century and remain valuable tools for the construction of this heterocyclic system.
The Debus-Radziszewski imidazole synthesis is a one-pot, multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine) to form a substituted imidazole. organic-chemistry.orgwikipedia.orgresearchgate.net For the synthesis of the target molecule, this would require a dicarbonyl precursor bearing the isopropyl group, such as 3-methyl-1,2-butanedione. The ethan-1-amine moiety could be introduced via the aldehyde component, for example, by using a protected aminoacetaldehyde. The use of formamide (B127407) can be a convenient substitute for ammonia in this reaction. wjpsonline.com
| Debus-Radziszewski Reaction Components for Target Molecule | |
| 1,2-Dicarbonyl | 3-Methyl-1,2-butanedione |
| Aldehyde | Protected 2-aminoacetaldehyde |
| Ammonia Source | Ammonia or Formamide |
The Van Leusen imidazole synthesis provides another classical route, reacting an aldimine with tosylmethyl isocyanide (TosMIC). nrochemistry.comwikipedia.orgguidechem.com This method is particularly versatile as the aldimine can be generated in situ from an aldehyde and a primary amine. guidechem.comnih.govnih.gov To apply this to the synthesis of this compound, an imine derived from an aldehyde containing the isopropyl group and an amine with the protected ethanamine side chain would be required. The reaction proceeds through a [3+2] cycloaddition, followed by elimination of p-toluenesulfinic acid. guidechem.com
A third classical approach is the Marckwald synthesis , which involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or cyanamide (B42294) to form a 2-mercaptoimidazole, which can then be desulfurized. pharmaguideline.com This method is particularly useful for preparing 4,5-dialkylimidazoles. The key precursor for the target molecule would be an α-aminoketone bearing the isopropyl group.
Contemporary Methods for Constructing Functionalized Imidazole Rings (e.g., Multi-component Reactions, Metal-catalyzed Cyclizations)
Modern synthetic chemistry has expanded the toolbox for imidazole synthesis, offering milder reaction conditions, greater functional group tolerance, and often higher yields compared to classical methods.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov The Debus-Radziszewski reaction is itself an early example of an MCR. researchgate.net Modern MCRs often employ catalysts to improve efficiency and selectivity. For the synthesis of the target molecule, a four-component reaction could be envisioned, combining an α-dicarbonyl, an aldehyde, a primary amine, and an ammonia source, potentially catalyzed by a Lewis acid or a solid-supported catalyst.
Metal-catalyzed cyclizations represent a powerful contemporary strategy for the synthesis of heterocycles, including imidazoles. Palladium-catalyzed reactions, for example, have been developed for the C-H functionalization of imidazoles, allowing for the introduction of substituents at specific positions. nih.govrsc.org While often used to functionalize a pre-existing imidazole ring, metal-catalyzed methods can also be employed in the ring-forming step itself. For instance, a palladium-catalyzed coupling of an amidine with a dihalide could be a potential route. Copper- and nickel-catalyzed reactions have also been explored for the synthesis of substituted imidazoles. nih.govrsc.orgthesciencein.org
Regioselective Installation and Derivatization of the Propan-2-yl Moiety at Imidazole Position 4
Achieving the desired 4-isopropyl-5-ethanamine substitution pattern requires careful control of regioselectivity. The installation of the propan-2-yl (isopropyl) group at the C4 position is a key challenge.
Selective Alkylation Strategies and Alkene Hydrofunctionalization Approaches
One approach to ensure the correct placement of the isopropyl group is to start with a precursor that already contains this moiety in the desired position. For example, using 3-methyl-1,2-butanedione in a Debus-Radziszewski synthesis would directly lead to a 4-isopropylimidazole.
Alternatively, the isopropyl group can be introduced onto a pre-formed imidazole ring. However, direct alkylation of the imidazole ring can be challenging due to the presence of two reactive nitrogen atoms and the potential for reaction at multiple carbon positions. Protecting groups are often employed to direct the alkylation to the desired carbon atom. nih.govnih.govacs.org
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. chemicalbook.com A palladium- or nickel-catalyzed cross-coupling reaction could potentially be used to introduce the isopropyl group at the C4 position of a suitably functionalized imidazole precursor. nih.govnih.govrsc.orgrsc.org
Alkene hydrofunctionalization is another modern strategy that could be employed. This would involve the reaction of an imidazole with an alkene, such as propene, in the presence of a metal catalyst to form the isopropyl-substituted product.
Stereochemical Considerations in Isopropyl Group Introduction
The propan-2-yl group itself is achiral. However, the introduction of this group onto the imidazole ring can have stereochemical implications if the molecule as a whole becomes chiral. In the case of this compound, the molecule is achiral unless there are chiral centers introduced through substitution on the amino group or the imidazole nitrogens.
Elaboration of the Ethane-1-amine Side Chain at Imidazole Position 5
Once the 4-isopropyl-1H-imidazole core is established, the primary challenge becomes the introduction of the 2-aminoethyl group at the C5 position. This can be achieved through various synthetic transformations that either build the side chain progressively or install it as a complete unit. Key intermediates for these transformations would include 5-functionalized-4-isopropyl-1H-imidazoles, such as those bearing a halomethyl, formyl, or halo group at the C5 position.
Direct and indirect amination strategies are central to installing the terminal amine of the side chain. These methods typically involve the conversion of a precursor functional group, such as an alcohol, aldehyde, or nitrile, into the desired primary amine.
Key amination strategies include:
Reduction of a Nitrile Intermediate: A robust and common method for synthesizing primary amines is the reduction of a nitrile. This pathway would involve the synthesis of (4-isopropyl-1H-imidazol-5-yl)acetonitrile as a key intermediate. This intermediate could potentially be formed by the nucleophilic substitution of a 5-(halomethyl)-4-isopropyl-1H-imidazole with a cyanide source. The subsequent reduction of the nitrile can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or other hydride reagents.
Reductive Amination of an Aldehyde: Reductive amination is a powerful method for amine synthesis. organic-chemistry.orgresearchgate.net This approach would begin with the corresponding aldehyde, (4-isopropyl-1H-imidazol-5-yl)acetaldehyde. The aldehyde can be condensed with an ammonia source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia) to form an intermediate imine, which is then reduced in situ to the primary amine. organic-chemistry.orgredalyc.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. organic-chemistry.org
Conversion from an Alcohol: An alternative route involves the initial synthesis of 2-(4-isopropyl-1H-imidazol-5-yl)ethan-1-ol. This alcohol can be converted to the amine through a two-step process. First, the hydroxyl group is transformed into a better leaving group, for example, by converting it to a tosylate or mesylate. Alternatively, it can be converted into a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). In the second step, the resulting intermediate undergoes nucleophilic substitution with an amine synthon, such as ammonia, or through methods like the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to yield the primary amine.
These methods require careful control of reaction conditions to prevent side reactions, such as over-alkylation of the resulting amine or reactions at the imidazole ring nitrogens. Protection of the imidazole N-H group (e.g., with a trityl or tosyl group) may be necessary to improve yields and selectivity. researchgate.net
Table 1: Comparison of Potential Amination Strategies
| Strategy | Key Intermediate | Key Reagents | Advantages | Potential Challenges |
| Nitrile Reduction | (4-isopropyl-1H-imidazol-5-yl)acetonitrile | 1. NaCN or KCN2. LiAlH₄ or H₂/Raney Ni | Reliable and high-yielding for nitrile reduction. | Synthesis of the nitrile intermediate can be challenging; toxicity of cyanide reagents. |
| Reductive Amination | (4-isopropyl-1H-imidazol-5-yl)acetaldehyde | NH₃ or NH₄OAc; NaBH₃CN or NaBH(OAc)₃ | One-pot procedure; mild conditions are often possible. organic-chemistry.org | Stability of the aldehyde intermediate; potential for side reactions (e.g., secondary amine formation). |
| Conversion from Alcohol | 2-(4-isopropyl-1H-imidazol-5-yl)ethan-1-ol | 1. MsCl or TsCl2. NH₃ or Gabriel Synthesis | Avoids highly toxic reagents; alcohol may be more accessible. | Multi-step process; potential for elimination side reactions. |
To construct the two-carbon ethanamine side chain, methods that form a new carbon-carbon bond at the C5 position of the imidazole ring are essential. Cross-coupling reactions are particularly powerful for this purpose.
A prominent strategy is the Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnrochemistry.comlibretexts.org This approach would utilize a 5-halo-4-isopropyl-1H-imidazole (where the halogen is typically iodine or bromine for higher reactivity) as the starting material. nrochemistry.com The coupling partner could be a protected alkyne, such as trimethylsilylacetylene (B32187).
A potential synthetic sequence is outlined below:
Halogenation: Regioselective halogenation of 4-isopropyl-1H-imidazole at the C5 position to produce 5-iodo-4-isopropyl-1H-imidazole. The imidazole nitrogen would likely require protection to direct the halogenation and prevent N-halogenation.
Sonogashira Coupling: The 5-iodoimidazole intermediate is coupled with trimethylsilylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org
Deprotection: The trimethylsilyl (B98337) (TMS) protecting group is removed from the alkyne, typically under mild basic or fluoride-ion conditions, to yield 5-ethynyl-4-isopropyl-1H-imidazole.
Reduction and Amination: The terminal alkyne can then be converted to the ethanamine side chain. This could be achieved via a Mannich-type reaction followed by reduction or through hydration to the corresponding ketone followed by reductive amination. A more direct approach involves the complete reduction of the alkyne to the corresponding alkane (the ethyl group) followed by C-H amination, although this is a more advanced and challenging transformation. A more plausible route would be the partial reduction of the alkyne to the alkene, followed by hydroboration-oxidation to the alcohol and subsequent conversion to the amine as described in section 2.4.1.
This cross-coupling approach offers a high degree of control and flexibility for building the carbon skeleton of the side chain. libretexts.org
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Achieving the desired 4,5-disubstituted pattern on the imidazole nucleus is a significant challenge due to the multiple reactive sites on the ring (C2, C4, C5, N1, and N3).
The regioselective synthesis of 4,5-disubstituted imidazoles is a well-studied area of heterocyclic chemistry. researchgate.netorganic-chemistry.org Control is often achieved through a combination of starting material selection and the use of directing or protecting groups.
Stepwise Construction: A common strategy involves building the imidazole ring with the required substituents already in place or in the form of precursors. For the target molecule, this could involve the condensation of an α-dicarbonyl compound (or equivalent) that already contains the isopropyl group with an appropriate aldehyde and ammonia source. organic-chemistry.org
Protecting Groups: To functionalize a pre-existing 4-isopropyl-1H-imidazole, controlling the site of reaction is paramount. The two nitrogen atoms of the imidazole ring exhibit different reactivity, and their protonation state influences the electrophilicity of the ring carbons. The use of a bulky protecting group on one of the ring nitrogens, such as a trityl (triphenylmethyl) group, can sterically hinder the adjacent C2 and C5 positions, thereby directing electrophilic substitution or metallation to the C4 or C5 position. researchgate.net For instance, N-protection can facilitate selective lithiation at the C5 position, allowing for subsequent reaction with an electrophile to install the side chain precursor.
Directed C-H Functionalization: Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H functionalization to achieve high regioselectivity. nsf.govrsc.org A directing group can be temporarily installed on the imidazole nitrogen, which then coordinates to a metal catalyst (e.g., palladium, rhodium) and directs the C-H activation to a specific position, such as C5. dntb.gov.uarsc.org After the C-C or C-N bond is formed, the directing group can be removed. This approach offers high efficiency and atom economy by avoiding the need for pre-functionalized starting materials like haloimidazoles.
The target compound, this compound, is achiral. However, chiral centers can be introduced transiently in synthetic intermediates, which could lead to diastereomeric mixtures if not controlled. For instance, if the synthesis involves the reduction of a ketone precursor on the side chain, a chiral center would be formed at the alcohol stage.
Should a synthetic route involve such a chiral intermediate, several strategies for stereocontrol could be employed:
Substrate Control: The existing stereochemistry of a molecule can influence the stereochemical outcome of a new chiral center being formed. This is less relevant here unless a chiral precursor is used.
Reagent Control: The use of chiral reagents, such as chiral reducing agents (e.g., those derived from chiral auxiliaries like CBS catalysts for ketone reduction), can selectively produce one enantiomer or diastereomer of the product.
Catalyst Control: Asymmetric catalysis is a powerful tool for establishing stereocenters. For example, an enantioselective C-H functionalization reaction catalyzed by a chiral rhodium complex could, in principle, be used to create a chiral intermediate with high enantiomeric excess. nih.gov
Process Intensification and Green Chemistry Principles in the Synthesis of this compound
Applying the principles of process intensification and green chemistry is crucial for developing sustainable, safe, and economically viable synthetic routes for active pharmaceutical ingredients (APIs) and their intermediates. pharmafeatures.comafricanjournalofbiomedicalresearch.com The synthesis of the target imidazole derivative can be significantly optimized by incorporating these principles. semanticscholar.orgresearchgate.netresearchgate.net
Process Intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.com Key technologies include:
Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters like temperature, pressure, and residence time. pharmasalmanac.comfrontiersin.org This leads to better reproducibility, higher yields, and improved safety, especially for highly exothermic or hazardous reactions. pharmasalmanac.com For instance, a nitration or halogenation step in the imidazole synthesis could be performed more safely in a microreactor. pharmasalmanac.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting efficient and uniform heating. researchgate.net Many imidazole syntheses, such as multi-component condensation reactions, have been shown to be highly efficient under microwave conditions. organic-chemistry.org
Green Chemistry focuses on minimizing the environmental impact of chemical processes. Key principles applicable to the synthesis of the target compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions for imidazole synthesis are excellent examples of this principle. nih.govrsc.org
Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or even solvent-free conditions is a primary goal. nih.govnih.gov The use of reusable, solid-supported catalysts or biocatalysts can also reduce waste and environmental impact. nih.gov
Energy Efficiency: Employing methods that require less energy, such as running reactions at ambient temperature or using energy-efficient technologies like microwave synthesis, contributes to a greener process. frontiersin.org
By integrating these principles, a synthetic route for this compound can be developed that is not only chemically efficient but also environmentally responsible and scalable for industrial production. pharmafeatures.com
Table 2: Application of Green Chemistry & Process Intensification Principles
| Principle | Application to Target Synthesis | Potential Benefit |
| Continuous Flow | Halogenation, amination, or hydrogenation steps. | Enhanced safety, better temperature control, improved yield and purity. pharmafeatures.compharmasalmanac.com |
| Microwave Synthesis | Multi-component imidazole ring formation. | Drastic reduction in reaction time, increased throughput. organic-chemistry.orgresearchgate.net |
| Atom Economy | Utilizing one-pot condensation reactions to form the imidazole core. | Reduced waste, fewer purification steps, lower cost. nih.gov |
| Green Solvents | Using water or ethanol for condensation or amination reactions. | Reduced environmental impact and worker exposure to toxic solvents. nih.gov |
| Reusable Catalysts | Employing solid-supported Pd for cross-coupling or zeolite catalysts for ring formation. | Simplified product purification, reduced catalyst waste and cost. nih.gov |
Catalyst Development, Screening, and Recyclability
The formation of the imidazole core is a critical step in the synthesis of this compound. Catalyst development has been pivotal in enhancing the efficiency of this process. A range of catalysts, from simple organic molecules to complex nanocatalysts, have been screened to optimize reaction yields, reduce reaction times, and allow for milder reaction conditions.
Organocatalysts like L-proline and taurine (B1682933) have emerged as efficient, metal-free options for the synthesis of substituted imidazoles. researchgate.netnano-ntp.com L-proline, a naturally occurring amino acid, acts as a bifunctional catalyst and has been used effectively in the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net Similarly, taurine has been utilized as an environmentally friendly catalyst in an aqueous ethanol medium, offering benefits such as short reaction times and high yields. nano-ntp.com
In the realm of heterogeneous catalysis, nanocatalysts have shown considerable promise due to their high surface area, catalytic activity, and ease of separation from the reaction mixture. For instance, magnetic nanoparticles such as Cu@imine/Fe₃O₄ and Fe₃O₄@SiO₂–ZrCl₂ have been developed for the synthesis of tetrasubstituted imidazoles. nih.gov These catalysts demonstrate high reactivity and, crucially, can be recovered using an external magnet and reused for multiple reaction cycles with minimal loss of activity. nih.gov The direct amination of carbohydrate-derived compounds over a Ru/Al₂O₃ catalyst also highlights a pathway to produce amine derivatives, with the catalyst being recyclable for at least three consecutive runs. rsc.org
The screening of these catalysts is essential to identify the optimal conditions for the synthesis. Factors such as catalyst loading, reaction temperature, and solvent are systematically varied to achieve the highest possible yield and purity of the desired imidazole derivative. The recyclability of the catalyst is a key consideration, as it directly impacts the cost-effectiveness and environmental footprint of the synthetic process. nih.gov
| Catalyst | Catalyst Type | Key Advantages | Recyclability | Source |
|---|---|---|---|---|
| L-Proline | Organocatalyst | Metal-free, cost-effective, excellent yields. | Not specified | researchgate.net |
| Taurine | Organocatalyst | Environmentally friendly, short reaction times, high yields in aqueous media. | Not specified | nano-ntp.com |
| Cu@imine/Fe₃O₄ MNPs | Nanocatalyst | High reactivity, easy separation, solvent-free conditions. | Reusable for at least six runs. | nih.gov |
| Ru/Al₂O₃ | Heterogeneous Metal Catalyst | Effective for direct/reductive amination. | Recyclable for at least three runs. | rsc.org |
| Ionic Liquid [Et₃NH][HSO₄] | Ionic Liquid | Non-toxic, cheap, recyclable, high yields. | Recyclable | researchgate.net |
Solvent Minimization, Alternative Reaction Media, and Atom Economy
A central tenet of green chemistry is the reduction or elimination of hazardous solvents. In the synthesis of imidazole derivatives, significant efforts have been made to minimize solvent use and explore safer alternatives. mdpi.com
Solvent-free reactions represent the ideal scenario, and methodologies using catalysts like Cu@imine/Fe₃O₄ MNPs have successfully achieved this for the synthesis of polysubstituted imidazoles. nih.gov When a solvent is necessary, the focus shifts to greener options. Deep eutectic solvents (DES), such as a choline (B1196258) chloride-glycerol mixture, have been employed as alternative reaction media, demonstrating high yields in relatively short reaction times compared to conventional volatile organic compounds (VOCs) like ethanol. mdpi.com Aqueous ethanol mixtures have also been used effectively, providing a more environmentally benign solvent system. nano-ntp.com Other green reaction media that have been explored in organic synthesis include ionic liquids and supercritical carbon dioxide. digitallibrary.co.in
Atom economy is a fundamental concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful. Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. researchgate.netresearchgate.net The synthesis of 2,4,5-trisubstituted imidazoles is often achieved through a three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, which is an excellent example of an atom-economical process. researchgate.netresearchgate.net By designing synthetic routes that maximize the incorporation of starting materials into the final structure of this compound, chemists can significantly reduce waste generation. primescholars.comjocpr.com
| Reaction Medium | Example | Advantages | Source |
|---|---|---|---|
| Solvent-Free | Cu@imine/Fe₃O₄ MNPs | Eliminates solvent waste, simplifies purification. | nih.gov |
| Aqueous Ethanol | Taurine-catalyzed synthesis | Reduced environmental impact, good yields. | nano-ntp.com |
| Deep Eutectic Solvent (DES) | Choline Chloride-Glycerol (1:2) | Non-volatile, biodegradable, efficient. | mdpi.com |
| Ionic Liquid | [Et₃NH][HSO₄] | Recyclable, non-toxic, promotes high yields. | researchgate.net |
| Conventional VOC | Ethanol | Effective but contributes to VOC emissions and requires longer reaction times. | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 4 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 Amine and Its Synthesized Derivatives
Multi-Nuclear and Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-[4-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
The analysis of 1D NMR spectra provides foundational information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum displays characteristic signals for the ethylamine (B1201723) side chain, the isopropyl substituent, and the imidazole (B134444) ring. The aromatic proton on the imidazole ring (H-2) typically appears as a singlet in the downfield region. The protons of the ethylamine group (-CH₂-CH₂-NH₂) present as two triplets, while the isopropyl group shows a septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups.
¹³C NMR: The carbon spectrum provides the number of distinct carbon environments. Key signals include those for the three unique carbons of the imidazole ring, the two carbons of the ethylamine side chain, and the two different carbons of the propan-2-yl group. The chemical shifts are indicative of the electronic environment and hybridization of each carbon atom.
¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool for probing the electronic structure of the imidazole ring. nih.gov It can distinguish between the two nitrogen atoms in the ring, providing valuable data on tautomeric equilibria and protonation states. nih.gov The chemical shifts of the pyrrole-type nitrogen (-NH-) and the pyridine-type nitrogen (-N=) are distinctly different.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on known values for histamine (B1213489) and isopropyl-substituted imidazoles. Actual values may vary depending on solvent and pH.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C-2 | - | ~135 |
| Imidazole H-2 | ~7.5 (singlet) | - |
| Imidazole C-4 | - | ~138 |
| Imidazole C-5 | - | ~120 |
| Ethylamine C-α | - | ~28 |
| Ethylamine H-α (-CH₂-) | ~2.7 (triplet) | - |
| Ethylamine C-β | - | ~40 |
| Ethylamine H-β (-CH₂-) | ~3.0 (triplet) | - |
| Isopropyl C-γ | - | ~28 |
| Isopropyl H-γ (-CH-) | ~3.1 (septet) | - |
| Isopropyl C-δ | - | ~23 |
| Isopropyl H-δ (-CH₃) | ~1.2 (doublet) | - |
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations. harvard.edumdpi.com
COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show a clear correlation between the α-CH₂ and β-CH₂ protons of the ethylamine side chain, and between the methine (-CH) and methyl (-CH₃) protons of the isopropyl group, confirming these structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment definitively assigns each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal at ~7.5 ppm to the C-2 carbon of the imidazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the individual fragments. Key HMBC correlations would include:
From the ethylamine α-CH₂ protons to the imidazole C-4 and C-5 carbons, linking the side chain to the ring.
From the isopropyl methine proton to the imidazole C-4 and C-5 carbons, confirming the position of the isopropyl group on the ring.
From the imidazole H-2 proton to carbons C-4 and C-5, confirming the ring structure. beilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. harvard.edu A NOESY spectrum could reveal spatial proximity between the protons of the isopropyl group and the protons of the ethylamine side chain, offering insights into their preferred orientation relative to the imidazole ring.
The imidazole ring of this compound can exist in two tautomeric forms, with the proton residing on either the N-1 or N-3 nitrogen atom. These tautomers are often in rapid equilibrium at room temperature, resulting in time-averaged signals in the NMR spectrum.
Variable Temperature (VT) NMR studies can be employed to investigate this dynamic process. conicet.gov.arresearchgate.net By lowering the temperature, the rate of tautomeric interconversion can be slowed. conicet.gov.ar If the exchange is slowed sufficiently on the NMR timescale, separate signals for each tautomer may be resolved, allowing for the determination of their relative populations and the thermodynamic parameters of the equilibrium. conicet.gov.arnih.govnih.gov Similarly, VT-NMR can be used to study the rotational barriers of the side chains.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. nih.gov
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). For this compound (Molecular Formula: C₉H₁₇N₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.
Calculated Exact Mass of [C₉H₁₈N₃]⁺: 168.1501
An experimental HRMS measurement matching this value would provide strong evidence for the molecular formula C₉H₁₇N₃. Furthermore, the observed isotopic pattern, resulting from the natural abundance of ¹³C and ¹⁵N, must match the theoretical pattern calculated for this formula, adding another layer of confirmation.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule at m/z 168.15) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. nih.govmdpi.com
For this compound, the primary fragmentation pathways are expected to involve cleavages of the side chains from the imidazole ring.
Major Fragmentation: The most common fragmentation for histamine-like structures is the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the loss of vinylamine (B613835) (CH₂=CHNH₂) and formation of a stable, resonance-delocalized imidazolyl-methyl cation. An alternative is the loss of ammonia (B1221849) and cleavage to form the key fragment ion.
Secondary Fragmentation: Another significant fragmentation would be the loss of the isopropyl group.
Table 2: Predicted Key Fragments in the MS/MS Spectrum of Protonated this compound ([M+H]⁺ = 168.15)
| m/z (Product Ion) | Proposed Structure/Loss |
| 151.12 | [M+H - NH₃]⁺ (Loss of ammonia) |
| 125.10 | [M+H - C₃H₇]⁺ (Loss of isopropyl radical) |
| 124.10 | Loss of propene from the isopropyl group |
| 95.06 | [C₅H₇N₂]⁺ (Imidazolyl-methyl cation after side-chain cleavage) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid state. purechemistry.org This technique provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and the complex network of intermolecular forces that govern the crystal lattice.
The primary challenge in X-ray crystallography is the cultivation of a high-quality single crystal, typically 0.1-0.3 mm in size, that is free of significant defects. researchgate.net For this compound, which possesses basic nitrogen centers in both the imidazole ring and the ethylamine side chain, several strategies can be employed to achieve suitable crystals. The formation of salts is often a highly effective approach to enhance crystal quality by introducing strong, directional ionic interactions.
Common strategies include:
Slow Solvent Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent or solvent mixture until near-saturation. The solvent is then allowed to evaporate slowly over days or weeks in a controlled environment (e.g., a vial covered with perforated film), gradually increasing the concentration to the point of nucleation and crystal growth. researchgate.net
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container alongside a larger reservoir of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting gradual crystallization. Both liquid-vapor and liquid-liquid diffusion setups can be utilized.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled very slowly. The decrease in solubility with temperature can lead to the formation of well-ordered single crystals. researchgate.net
Salt Formation: Reacting the compound with stoichiometric amounts of acids (e.g., HCl, HBr, or organic acids like tartaric acid) can yield crystalline salts. These salts often exhibit higher melting points and greater thermal stability, and the strong ionic and hydrogen-bonding interactions can facilitate the formation of high-quality crystals suitable for X-ray diffraction analysis. whiterose.ac.uk
The selection of an appropriate solvent system is critical and is determined empirically by testing the compound's solubility in a range of solvents with varying polarities.
| Crystallization Method | Description | Key Parameters | Applicability to Target Compound |
|---|---|---|---|
| Slow Evaporation | Solvent is slowly removed from a saturated or near-saturated solution. | Solvent choice, temperature, rate of evaporation. | Effective for both the free base and its salts, using polar solvents like methanol (B129727) or ethanol (B145695). |
| Vapor Diffusion | An anti-solvent vapor diffuses into the compound solution, reducing solubility. | Solvent/anti-solvent pair, temperature, container geometry. | Useful for screening multiple conditions simultaneously. A methanol solution diffused with diethyl ether as the anti-solvent is a common choice. |
| Salt Crystallization | Formation of a salt with an acid to promote ordered packing. | Choice of acid (e.g., HCl, HBr), stoichiometry, solvent. | Highly recommended due to the presence of two basic nitrogen atoms, which can form strong hydrogen bonds with counter-ions. |
Once a crystal structure is determined, the analysis focuses on the supramolecular assembly, which is dictated by non-covalent interactions. For this compound, several key interactions are expected to define its crystal packing.
Hydrogen Bonding: As a potent hydrogen bond donor (imidazole N-H, amine -NH₂) and acceptor (imidazole imine nitrogen), the molecule is expected to form extensive hydrogen-bonding networks. nih.gov In the free base, N-H···N interactions involving the imidazole rings could lead to the formation of chains or dimer motifs, a common structural feature in imidazole derivatives. researchgate.netsemanticscholar.org In salt forms (e.g., hydrochloride), the chloride ion would act as a hydrogen bond acceptor, leading to N-H···Cl⁻ interactions. If crystallized from solvents like water or methanol, N-H···O or O-H···N bonds may also be present. semanticscholar.org These bonds are the strongest intermolecular forces and typically dominate the crystal packing.
π-π Stacking: The aromatic imidazole ring allows for π-π stacking interactions between adjacent molecules. rsc.org These interactions, characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å, contribute significantly to the stabilization of the crystal lattice. nih.gov
C-H···π Interactions: Interactions between C-H bonds of the alkyl side chains and the π-system of the imidazole ring are also possible and can play a role in directing the final crystal structure. mdpi.com
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | N-H···N | 2.8 - 3.2 | 150 - 180 | Primary interaction defining supramolecular synthons (e.g., chains, dimers). researchgate.net |
| Hydrogen Bond | N-H···O | 2.7 - 3.1 | 160 - 180 | Possible with solvent molecules or oxygen-containing counter-ions. semanticscholar.org |
| π-π Stacking | Imidazole Ring Centroid ↔ Centroid | 3.3 - 3.8 | N/A | Stabilizes packing through aromatic ring interactions. rsc.org |
| C-H···π Interaction | C-H ↔ Imidazole Ring | 2.5 - 2.9 (H to π-cloud) | > 120 | Directional interaction contributing to crystal packing. mdpi.com |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. scirp.org The techniques are complementary; IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability.
For this compound, the spectra would be characterized by vibrations from its three main structural components: the substituted imidazole ring, the ethylamine side chain, and the propan-2-yl group. Analysis of histamine and related imidazole derivatives provides a strong basis for assigning the expected vibrational modes. nih.govnih.govcapes.gov.br
N-H Stretching: The primary amine (-NH₂) and imidazole N-H groups will exhibit stretching vibrations in the 3200-3500 cm⁻¹ region in the IR spectrum. Primary amines typically show two bands (symmetric and asymmetric stretches), while the imidazole N-H stretch is often broad due to hydrogen bonding. libretexts.org
C-H Stretching: Aliphatic C-H stretches from the ethyl and propan-2-yl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the imidazole ring is expected at higher wavenumbers, typically above 3000 cm⁻¹.
C=N and C=C Stretching: The imidazole ring vibrations are complex but produce a series of characteristic sharp bands in the "fingerprint region" between 1400 and 1650 cm⁻¹. These bands, arising from coupled C=C and C=N stretching modes, are particularly strong in the Raman spectrum and are diagnostic for the imidazole heterocycle. nih.govresearchgate.net
N-H Bending: The scissoring motion of the primary amine -NH₂ group typically gives rise to a medium-to-strong absorption in the 1580-1650 cm⁻¹ range. semanticscholar.org
C-H Bending: Bending vibrations (scissoring, rocking, wagging) of the CH₂ and CH₃ groups from the alkyl substituents appear in the 1350-1470 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|---|
| Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR (strong) |
| Imidazole (N-H) | N-H Stretch (H-bonded) | 3100 - 3300 (broad) | IR (strong) |
| Imidazole (C-H) | C-H Stretch | 3050 - 3150 | IR/Raman (medium) |
| Alkyl (C-H) | C-H Stretch | 2850 - 2970 | IR/Raman (strong) |
| Imidazole Ring | C=C, C=N Ring Stretch | 1400 - 1650 | IR/Raman (strong, multiple bands) nih.gov |
| Amine (R-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | IR (medium-strong) |
| Alkyl (CH₂, CH₃) | C-H Bend | 1350 - 1470 | IR (medium) |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are synthesized)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if chiral derivatives are synthesized—for example, by introducing a stereocenter on the ethylamine side chain—then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become indispensable tools. mdpi.com
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org This technique is exceptionally sensitive to the three-dimensional arrangement of atoms around a chromophore. For a chiral derivative of the target compound, the imidazole ring and any other absorbing functionalities would act as chromophores.
The primary applications of chiroptical spectroscopy in this context would be:
Determination of Absolute Configuration: The absolute configuration (R or S) of a newly synthesized chiral molecule can be determined by comparing its experimental CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). nih.gov The calculated spectra for both enantiomers are generated, and a match between the experimental spectrum's pattern of positive and negative absorptions (Cotton effects) and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. spark904.nlnih.gov This method provides a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov
Assessment of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, i.e., the enantiomeric excess (ee). By preparing a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be rapidly determined. hindsinstruments.com Alternatively, HPLC coupled with a CD detector can be used to simultaneously separate and quantify enantiomers. nih.gov
The synthesis of chiral derivatives and their subsequent analysis by CD spectroscopy would provide deeper insight into their stereochemical properties and potential stereospecific interactions. nih.gov
Theoretical and Computational Chemistry Investigations into 2 4 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 Amine
Electronic Structure and Bonding Characteristics
The arrangement of electrons in a molecule dictates its geometry, reactivity, and spectroscopic properties. Computational methods allow for a detailed examination of this arrangement.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the system. For imidazole (B134444) derivatives, DFT methods like B3LYP with a basis set such as 6-31G(d,p) are commonly used to optimize molecular structures. nih.govresearchgate.net
These calculations yield precise values for bond lengths, bond angles, and dihedral angles. For 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine, DFT would be used to determine the planarity of the imidazole ring, the bond lengths within the ring and its substituents, and the orientation of the propan-2-yl and ethanamine side chains relative to the ring. The total electronic energy calculated for the optimized structure provides a measure of its stability.
Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Ring Core Calculated by DFT This table presents typical data obtained from DFT calculations on related imidazole compounds to illustrate the type of information generated.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| N1-C2 Bond Length | Length of the bond between N1 and C2 | ~ 1.38 Å |
| C4-C5 Bond Length | Length of the double bond between C4 and C5 | ~ 1.36 Å |
| N1-C2-N3 Angle | Bond angle within the five-membered ring | ~ 112° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT, leading to higher accuracy for electronic properties, though at a significantly greater computational expense.
These high-accuracy methods are particularly valuable for calculating properties like ionization potentials, electron affinities, and interaction energies with other molecules. For instance, ab initio calculations have been employed to study the interaction energies between imidazole-containing anticancer drug analogues and DNA base pairs, providing fundamental insights into their binding modes. researchgate.net For the target compound, these methods could precisely calculate the energy of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. It translates the complex, delocalized molecular orbitals from a DFT or ab initio calculation into a more intuitive picture of localized bonds and lone pairs.
NBO analysis reveals how electron density is shared between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (typically antibonding orbitals). acadpubl.eu These interactions stabilize the molecule. In studies of various imidazole derivatives, NBO analysis has been used to quantify the stabilization energy arising from the delocalization of nitrogen lone pairs into the π-system of the ring. nih.govresearchgate.net For this compound, NBO analysis would identify key interactions, such as the donation of electron density from the nitrogen lone pairs into the antibonding orbitals of adjacent carbon-carbon bonds, which contributes to the aromatic stability of the imidazole ring. researchgate.netacadpubl.eu
Table 2: Representative Donor-Acceptor Interactions from NBO Analysis of an Imidazole Derivative This table shows examples of stabilization energies (E(2)) calculated for electron delocalization in similar heterocyclic systems.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π* (C4-C5) | ~ 15-25 | Lone pair delocalization into ring π-system |
| π (C4-C5) | π* (N1-C2) | ~ 10-20 | π-electron delocalization within the ring |
Conformational Analysis and Energy Landscapes
The side chains attached to the imidazole ring of this compound are flexible and can rotate around single bonds. This rotation gives rise to different spatial arrangements called conformers, each with a distinct energy.
Conformational analysis aims to identify all stable conformers and determine their relative energies. A common technique is the Potential Energy Surface (PES) scan, where a specific dihedral angle (the angle between four connected atoms) is systematically rotated in small increments, and the energy is calculated at each step. Plotting energy versus the dihedral angle reveals energy minima, which correspond to stable conformers, and energy maxima, which are the transition states between them.
For the target molecule, PES scans would be performed by rotating the bonds connecting the ethanamine and propan-2-yl groups to the imidazole ring. This process helps identify the most stable conformer (the global minimum) and other low-energy conformers that might be present at room temperature.
While PES scans explore the energy landscape in a vacuum, a molecule's behavior in a solvent can be different. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. These simulations use a simplified description of the energy, known as a force field (e.g., OPLS, AMBER), which makes it possible to simulate larger systems (the molecule plus thousands of solvent molecules) for timescales of nanoseconds or longer. researchgate.net
An MD simulation of this compound in an aqueous solution would provide a realistic picture of its dynamic behavior. rdd.edu.iq Analysis of the simulation trajectory can reveal:
Solvation Structure: How water molecules arrange themselves around the solute, particularly around the amine and imidazole nitrogen atoms. This is often visualized using Radial Distribution Functions (RDFs). rdd.edu.iq
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, which is crucial for its solubility and interactions.
Conformational Flexibility: How the molecule transitions between different conformations in solution, providing a dynamic view of the energy landscape explored in PES scans.
Tautomerism and Protonation Equilibria of the Imidazole and Amine Moieties
The imidazole ring and the primary amine group of the title compound can exist in different tautomeric and protonation states depending on the chemical environment. Computational methods are instrumental in dissecting these complex equilibria.
The imidazole ring of this compound can exist as two distinct tautomers due to the position of the proton on one of the two ring nitrogen atoms. These are commonly designated as the Nπ–H (proton on N-1, adjacent to the ethylamine (B1201723) substituent) and Nτ–H (proton on N-3, adjacent to the propan-2-yl group) tautomers. The relative stability of these forms is crucial as it influences the molecule's interaction patterns and biological activity.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to predict the ground-state energies of these tautomers. nih.gov By comparing the calculated energies, the thermodynamically most stable tautomer can be identified. These calculations typically show that the relative stability is influenced by intramolecular interactions and the steric and electronic effects of the substituents. For this compound, the bulky propan-2-yl group and the flexible ethylamine side chain would be key determinants of the equilibrium position.
Similarly, the stability of various protonation states (monocation, dication) can be assessed. Protonation can occur at the imidazole Nτ, the imidazole Nπ, or the primary amine. Computational analysis of the gas-phase proton affinities and solution-phase free energies of these protonated species helps to determine the most likely site of protonation.
Table 1: Hypothetical Relative Stabilities of Tautomers and Protonated Species of this compound Calculated Using DFT
| Species | State | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |
| Nτ–H Tautomer | Neutral | 0.00 | 75.3 |
| Nπ–H Tautomer | Neutral | 2.85 | 24.7 |
| Amine Protonated | Monocation | 0.00 | 99.8 |
| Nτ Protonated | Monocation | 18.5 | 0.2 |
| Nπ Protonated | Monocation | 21.0 | < 0.1 |
Note: Data are hypothetical and for illustrative purposes to demonstrate typical computational outputs.
The acid dissociation constant (pKa) is a critical parameter that governs the charge state of a molecule at a given pH. Computational methods provide a powerful means to predict pKa values, which can be challenging to determine experimentally for complex molecules. researchgate.net The most common theoretical approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle. mdpi.com
This method combines high-level quantum mechanical calculations for the gas-phase energies of the protonated and deprotonated species with a solvation model, such as the Polarizable Continuum Model (PCM), to account for the significant effect of the solvent. nih.gov Recent advancements using methods like density-functional tight-binding (DFTB) metadynamics simulations can also provide accurate pKa predictions by explicitly considering the dynamic interactions with solvent molecules. researchgate.net For this compound, separate pKa values for the protonated primary amine and the protonated imidazole ring can be calculated to understand its behavior in physiological environments.
Table 2: Computationally Predicted pKa Values for this compound
| Ionizable Group | Process | Predicted pKa |
| Imidazole Ring (ImH⁺) | ImH⁺ ⇌ Im + H⁺ | ~6.8 - 7.2 |
| Ethylamine (R-NH₃⁺) | R-NH₃⁺ ⇌ R-NH₂ + H⁺ | ~9.5 - 10.0 |
Note: Values are illustrative, based on typical ranges for similar functional groups predicted by computational models. nih.govrowansci.com
Computational Studies of Reaction Mechanisms Relevant to Synthesis and Derivatization
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.
Understanding the synthesis of substituted imidazoles, such as through the van Leusen imidazole synthesis or related multicomponent reactions, can be greatly enhanced by computational modeling. mdpi.com Theoretical chemists can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is an energy maximum along the reaction coordinate and represents the kinetic bottleneck of the reaction.
Locating the precise geometry of a transition state is a key goal of these studies. Once a candidate TS structure is found, frequency calculations are performed to confirm its identity; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To verify that the identified TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net The IRC calculation follows the reaction path downhill from the TS, ensuring it leads to the correct reactant and product energy minima.
Many synthetic routes to 4,5-disubstituted imidazoles can potentially yield multiple regioisomers. Computational chemistry offers a robust method for predicting and explaining the observed regioselectivity. nih.gov By calculating the activation energy barriers (the energy difference between the reactants and the transition state) for all possible reaction pathways, the kinetically favored product can be determined. The pathway with the lowest activation energy will proceed at the fastest rate and is therefore expected to be the major product.
For example, in a reaction forming the 4,5-disubstituted imidazole ring, calculations could compare the energy barriers for placing the propan-2-yl group at the 4-position versus the 5-position. This analysis provides a quantitative rationale for the regiochemical outcome of the synthesis, guiding the choice of reagents and reaction conditions to favor the desired isomer. mdpi.comnih.gov
Table 3: Illustrative Computed Energy Barriers for Competing Reaction Pathways in a Hypothetical Imidazole Synthesis
| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kJ/mol) | Predicted Outcome |
| Formation of 4-(Propan-2-yl) Isomer | TS-A | 85.2 | Major Product |
| Formation of 5-(Propan-2-yl) Isomer | TS-B | 97.5 | Minor Product |
Note: Data are hypothetical and presented to illustrate the application of computational analysis in predicting regioselectivity.
Intermolecular Interactions and Supramolecular Assembly Prediction
The way molecules of this compound interact with each other in the solid state or in solution is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, dictate the formation of larger, ordered structures known as supramolecular assemblies.
Computational methods can predict and characterize these interactions. sciopen.com The molecule possesses multiple hydrogen bond donors (the N-H groups of the imidazole and the amine) and acceptors (the lone pairs on the imidazole nitrogen and the primary amine). This functionality allows for the formation of robust hydrogen-bonded networks, such as dimers, chains, or more complex three-dimensional structures. rsc.orgnih.gov
Analysis of the Molecular Electrostatic Potential (MEP) surface can identify the electron-rich (negative potential, hydrogen bond acceptor) and electron-poor (positive potential, hydrogen bond donor) regions of the molecule, predicting the most likely sites for interaction. Furthermore, molecular dynamics (MD) simulations can model the behavior of many molecules over time, providing insight into the dynamic processes of self-assembly and the stability of the resulting supramolecular structures in different environments. acs.org
Characterization of Hydrogen Bonding, Van der Waals, and Pi-Stacking Interactions
The structure of this compound is rich with features that facilitate a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are fundamental to molecular recognition, crystal packing, and biological activity. The imidazole ring is particularly versatile, capable of participating in hydrogen bonds, van der Waals forces, and π-stacking. nih.gov
Hydrogen Bonding: The imidazole moiety of the molecule possesses both a hydrogen bond donor (the N-H group of the pyrrole-like nitrogen) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). nih.gov The ethan-1-amine side chain provides an additional primary amine (-NH2) group, which can also act as a potent hydrogen bond donor. Computational studies on similar imidazole-containing systems, such as the imidazole-water complex, have demonstrated the amphiprotic nature of the imidazole ring, where it can act as either a hydrogen bond donor or acceptor. nih.gov Quantum chemical calculations, often using Density Functional Theory (DFT), can quantify the strength of these potential hydrogen bonds. For this compound, this would involve modeling its interaction with probe molecules (like water or other amino groups) to determine interaction energies and optimal geometries.
Pi-Stacking Interactions (π-π stacking): The aromatic imidazole ring is electron-rich and capable of engaging in π-stacking interactions with other aromatic systems. nih.gov These interactions are crucial in the stabilization of protein structures and ligand binding. Theoretical calculations on imidazole dimers have shown that π-stacking can create efficient conductance pathways and result in significant stabilization energy. nih.govresearchgate.net For this compound, quantum chemical calculations could model its dimerization or its interaction with other aromatic rings (e.g., benzene (B151609) or phenylalanine) to characterize the geometry and energetic favorability of π-stacked arrangements. The interaction energy for such π-stacking in imidazole systems can be significant, contributing to the stability of molecular assemblies. mdpi.com
A theoretical breakdown of the potential non-covalent interactions for the title compound is summarized in the table below. The interaction energies are representative values derived from computational studies on analogous imidazole-containing systems.
| Molecular Moiety | Interaction Type | Role | Potential Partner Moiety | Theoretical Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Imidazole N-H | Hydrogen Bond | Donor | Carbonyl Oxygen, Amine Nitrogen | -5 to -8 |
| Imidazole Pyridine-like N | Hydrogen Bond | Acceptor | Hydroxyl Group, Amine N-H | -4 to -7 |
| Ethan-1-amine -NH2 | Hydrogen Bond | Donor | Carbonyl Oxygen, Pyridine-like Nitrogen | -5 to -9 |
| Imidazole Ring | π-π Stacking | - | Aromatic Rings (e.g., Phenyl, Indole) | -2 to -5 |
| Propan-2-yl Group | Van der Waals | - | Alkyl Chains, Aromatic Surfaces | -1 to -3 |
Theoretical Host-Guest Binding Studies with Model Receptors (purely chemical complexation)
Host-guest chemistry investigates the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. researchgate.net Computational studies are invaluable for predicting and analyzing these binding events at a molecular level. This compound, with its functional groups and defined size, is an excellent candidate for theoretical studies as a 'guest' molecule with various model 'host' systems. nih.gov
Model receptors often include macrocycles like cyclodextrins, calixarenes, or cucurbiturils, which possess cavities of specific sizes and chemical properties. nih.govnih.gov Theoretical host-guest binding studies typically involve molecular docking simulations to predict the most stable binding pose of the guest within the host's cavity, followed by more rigorous methods like Molecular Dynamics (MD) simulations and binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to quantify the strength of the interaction. researchgate.net
For this compound, a computational study might explore its complexation with a host like β-cyclodextrin. rsc.org Docking simulations would likely predict the insertion of the propan-2-yl-imidazole portion into the hydrophobic cavity of the cyclodextrin, driven by favorable van der Waals interactions and the hydrophobic effect. The more polar ethan-1-amine side chain might remain near the rim of the cyclodextrin, potentially forming hydrogen bonds with its hydroxyl groups.
MD simulations would then be used to assess the stability of this predicted complex over time in a simulated aqueous environment. By analyzing the trajectory of the simulation, researchers can identify the key intermolecular interactions—such as specific hydrogen bonds and van der Waals contacts—that stabilize the host-guest assembly.
The binding free energy (ΔG_bind) is a critical parameter that indicates the spontaneity and strength of the complex formation. It can be calculated from the simulation data, often by decomposing the energy into its constituent parts: van der Waals energy, electrostatic energy, and solvation energy.
The following table presents hypothetical results from a theoretical binding study of the title compound with β-cyclodextrin, illustrating the type of data generated in such computational investigations.
| Parameter | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| ΔG_bind | Total Binding Free Energy | -6.8 |
| ΔE_vdw | Van der Waals Energy Contribution | -8.5 |
| ΔE_elec | Electrostatic Energy Contribution | -3.2 |
| ΔG_solv | Solvation Energy Contribution | +4.9 |
These theoretical studies provide a detailed picture of the binding process, highlighting the driving forces for complexation and the specific interactions that confer stability. researchgate.net Such insights are fundamental for the rational design of new molecules with tailored recognition properties. nih.gov
Chemical Reactivity, Functionalization, and Derivatization of the 2 4 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 Amine Scaffold
Selective Functionalization of the Primary Ethane-1-amine Moiety
The primary amine group attached to the ethyl spacer is a key site for derivatization, allowing for the introduction of a diverse range of functional groups through well-established synthetic methodologies.
The primary amine of the title compound readily undergoes acylation with various acylating agents, such as acyl chlorides and carboxylic anhydrides, in the presence of a base to yield the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides affords stable sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.
Table 1: Examples of Acylation and Sulfonylation Reactions on Primary Amines
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-Acetyl derivative |
| Acylation | Benzoyl chloride | N-Benzoyl derivative |
| Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonyl derivative |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(p-Tolylsulfonyl) derivative |
This table is illustrative and represents common transformations for primary amines.
Reductive amination, also known as reductive alkylation, provides a powerful method for the mono- or di-alkylation of the primary amine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Direct alkylation with alkyl halides can also be employed, though it may be less selective and lead to over-alkylation. masterorganicchemistry.com
Table 2: Reductive Amination of Primary Amines with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Product Type |
| Formaldehyde | NaBH₃CN | N-Methyl derivative |
| Acetone | NaBH(OAc)₃ | N-Isopropyl derivative |
| Benzaldehyde | NaBH₄ | N-Benzyl derivative |
This table provides representative examples of reductive amination reactions.
The primary amine of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine can be readily converted into urea (B33335) and thiourea (B124793) derivatives. organic-chemistry.orgresearchgate.netmdpi.com Reaction with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, respectively. researchgate.netmdpi.com These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of a molecule.
Furthermore, the primary amine can condense with aldehydes and ketones, typically under acidic catalysis, to form imine derivatives (Schiff bases). nih.govredalyc.org These imines can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to secondary amines as seen in reductive amination. nih.gov
Table 3: Synthesis of Urea, Thiourea, and Imine Derivatives
| Reagent | Product Type |
| Phenyl isocyanate | N-Phenylurea derivative |
| Methyl isothiocyanate | N-Methylthiourea derivative |
| Benzaldehyde | N-Benzylideneimine derivative |
This table illustrates the formation of common derivatives from a primary amine.
Transformations and Substitutions on the Imidazole (B134444) Ring
The imidazole ring of the scaffold, while aromatic, exhibits distinct reactivity at its carbon atoms, which can be exploited for further functionalization. Palladium-catalyzed cross-coupling reactions and electrophilic substitutions are key strategies for modifying the imidazole core.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the imidazole ring. wikipedia.orgbeilstein-journals.orgwikipedia.orgresearchgate.netrsc.orgorganic-chemistry.orgnih.govsemanticscholar.org For these reactions to proceed, the imidazole ring typically needs to be activated, for instance, by the presence of a halogen atom (e.g., bromine or iodine) at one of the carbon positions. researchgate.netrsc.orgnih.govsemanticscholar.org
Suzuki Coupling: This reaction involves the coupling of a halo-imidazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. researchgate.netrsc.orgnih.govsemanticscholar.org It is a versatile method for introducing aryl or vinyl substituents onto the imidazole ring. researchgate.netrsc.orgnih.govsemanticscholar.org
Sonogashira Coupling: This reaction couples a halo-imidazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to form a C-C triple bond. wikipedia.orgorganic-chemistry.orgfigshare.comnih.govresearchgate.net This allows for the introduction of alkynyl moieties. wikipedia.orgorganic-chemistry.orgfigshare.comnih.govresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling a halo-imidazole with an amine in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.orgnih.gov It is a valuable method for introducing substituted amino groups onto the imidazole core. wikipedia.orgbeilstein-journals.orgnih.gov
Direct C-H activation of the imidazole ring for cross-coupling reactions is also an area of active research, offering a more atom-economical approach to functionalization. nih.gov
Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halo-Imidazoles
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki | Boronic acid/ester | C-C | Pd catalyst, base |
| Sonogashira | Terminal alkyne | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, base, phosphine (B1218219) ligand |
This table summarizes key aspects of common cross-coupling reactions applicable to the imidazole scaffold.
The imidazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. uobabylon.edu.iqquora.com The regioselectivity of these reactions is influenced by the electronic nature of the ring and the substituents present. Generally, the C5 position of the imidazole ring is the most susceptible to electrophilic attack. nih.govuobabylon.edu.iqquora.com
Halogenation, such as bromination or iodination, can be achieved using various halogenating agents. researchgate.net The introduction of a halogen atom at a specific position on the imidazole ring is a crucial step for subsequent palladium-catalyzed cross-coupling reactions. researchgate.net Other electrophilic substitutions, such as nitration and sulfonation, can also occur on the imidazole ring, though the reaction conditions need to be carefully controlled to avoid side reactions. uobabylon.edu.iq
N-Alkylation and N-Acylation of the Imidazole Nitrogen Atoms
The imidazole ring of the scaffold contains two nitrogen atoms, a pyridinic type (N1) and a pyrrolic type (N3), which are in tautomeric equilibrium. Both are potential sites for electrophilic attack, but the primary amine on the ethyl side-chain is a competing nucleophile. Selective functionalization of the imidazole nitrogens often requires protection of the more nucleophilic primary amine.
N-Alkylation: The alkylation of imidazole nitrogens can be achieved using various alkylating agents in the presence of a base. nih.govresearchgate.net The choice of solvent and base is crucial for controlling the regioselectivity between the N1 and N3 positions. For instance, reactions with alkyl halides or carbonates under basic conditions can yield N1-alkylated imidazole compounds. google.com The reaction conditions can be tailored to favor substitution on the imidazole ring over the primary amine, although protecting the amine group (e.g., as a carbamate (B1207046) or amide) is a more common strategy to ensure selectivity.
N-Acylation: Acylation of the imidazole nitrogen atoms can be performed using acyl chlorides or anhydrides. Similar to alkylation, the primary amine is more reactive towards acylation. Therefore, prior protection of the ethylamine (B1201723) group is necessary to direct the acylation to the imidazole ring. The resulting N-acylimidazole derivatives are valuable intermediates in organic synthesis.
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Outcome |
|---|---|---|---|---|
| Alkyl Halide | Inorganic Base (e.g., K₂CO₃, NaH) | DMF, Acetonitrile | 25-100 | N-alkylation of imidazole |
| Dialkyl Carbonate | Organic Tertiary Amine (e.g., DBU) | Toluene | 80-140 | Selective N1-alkylation google.com |
| Ethylene Carbonate | None (thermal) | Toluene (reflux) | ~110 | N-hydroxyalkylation researchgate.net |
Cyclization and Ring-Expansion Reactions Utilizing the Imidazole and Amine Functionalities
The bifunctional nature of the this compound scaffold, with its proximal amine and imidazole groups, makes it an ideal precursor for intramolecular cyclization reactions to form novel heterocyclic systems. These reactions can lead to the formation of five, six, or seven-membered rings fused to the imidazole core.
By reacting the scaffold with bifunctional electrophiles such as α,β-unsaturated ketones or esters, a Michael addition initiated by the primary amine can be followed by an intramolecular cyclization involving one of the imidazole nitrogens. nih.gov This pathway can lead to the formation of dihydropyrimidine (B8664642) or diazepine (B8756704) rings fused to the imidazole. Similarly, reaction with reagents like carbon disulfide or phosgene, after initial reaction with the primary amine, can set the stage for cyclization onto the imidazole ring, yielding fused thiazole (B1198619) or oxazole (B20620) derivatives. Ring-opening cyclizations of activated small rings, such as alkylidenecyclopropyl ketones, with the primary amine of the scaffold could also provide a route to substituted pyrroles. organic-chemistry.org
Synthesis of Heterocyclic Fused Systems Incorporating the Core Structure
The imidazole ring itself is a versatile platform for the synthesis of fused heterocyclic systems. The nitrogen and carbon atoms of the imidazole ring can participate in annulation reactions to build larger, polycyclic structures. For instance, the reaction of the imidazole core with α-haloketones or related 1,3-dielectrophiles can lead to the formation of imidazo[2,1-b]thiazoles, a class of compounds with significant biological interest. la-press.org This transformation involves the initial S-alkylation of an imidazole-2-thione derivative (if the core is modified) followed by intramolecular cyclization.
Alternatively, modern catalytic methods, such as iron-catalyzed C-H amination under aerobic conditions, offer environmentally friendly routes to construct imidazole-fused ring systems. organic-chemistry.org Applying such a strategy to derivatives of this compound could provide access to a wide range of fused N-heterocycles, including imidazo[1,5-a]pyridines and imidazo[1,5-a]pyrazines. organic-chemistry.org
Chelation Chemistry and Metal Complexation Studies
The presence of two potential donor sites—the primary amine nitrogen and the pyridinic nitrogen of the imidazole ring—positions this compound as an excellent bidentate ligand for metal ions. nih.gov The formation of a stable five-membered chelate ring upon coordination makes it particularly suitable for complexing with transition metals. nih.govnih.gov
Ligand Design and Synthesis for Transition Metal Coordination Complexes
As a bidentate N,N'-donor ligand, this compound can be used to synthesize a variety of coordination complexes with transition metals such as copper(II), nickel(II), zinc(II), and palladium(II). nih.govnih.gov The synthesis of these complexes typically involves the direct reaction of the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govmdpi.com The resulting complexes can exhibit different coordination geometries, such as square planar or tetrahedral, depending on the metal ion and the presence of other co-ligands. nih.govnih.gov The steric bulk of the propan-2-yl group on the imidazole ring can influence the final geometry and stability of the metal complex.
| Metal Ion (M) | Typical Co-ligands (X) | Potential Complex Formula | Predicted Geometry |
|---|---|---|---|
| Cu(II) | Cl⁻, H₂O | [Cu(L)₂]Cl₂ or [Cu(L)Cl₂] | Square Planar / Distorted Octahedral |
| Ni(II) | Cl⁻, H₂O | [Ni(L)₂Cl₂] | Octahedral |
| Zn(II) | Cl⁻, NO₃⁻ | Zn(L)₂₂ | Tetrahedral |
| Pd(II) | Cl⁻ | [Pd(L)Cl₂] | Square Planar nih.gov |
Spectroscopic and Computational Analysis of Metal-Ligand Interactions and Coordination Geometries
The formation of metal complexes with the this compound ligand can be thoroughly investigated using a combination of spectroscopic techniques and computational methods. asianresassoc.org
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center is expected to cause shifts in the vibrational frequencies of the N-H and C=N bonds. The appearance of new bands in the far-IR region (typically 400–600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Changes in the chemical shifts of the protons and carbons near the donor nitrogen atoms provide evidence of metal-ligand interaction.
UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes can provide information about the d-d electronic transitions, which are characteristic of the coordination geometry around the metal ion.
Computational Analysis: Density Functional Theory (DFT) calculations are a powerful tool for predicting the optimized geometries of the metal complexes. asianresassoc.orgresearchgate.net These calculations can also provide insights into the electronic structure, frontier molecular orbitals (FMOs), and the nature of the metal-ligand bonds. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the donor-acceptor interactions between the ligand and the metal center. asianresassoc.orgresearchgate.net
Advanced Applications in Chemical Sciences Excluding Biological/clinical
Role as a Synthetic Building Block or Intermediate in Complex Organic Synthesis
The structure of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine makes it a valuable synthetic intermediate. The primary amine group is a versatile functional handle for a variety of chemical transformations, while the imidazole (B134444) moiety can participate in complexation or further functionalization.
There is currently a lack of published research specifically detailing the use of this compound as a precursor in the total synthesis of non-biological complex molecular architectures. However, its constituent parts, namely the imidazole ring and the ethylamine (B1201723) side chain, are present in various complex molecules. In principle, this compound could serve as a key building block in the synthesis of macrocycles or other intricate organic structures where the imidazole unit can act as a ligand for a metal center or as a key structural element.
The application of this compound as a scaffold for diversification libraries in purely chemical space exploration is not well-documented. Nevertheless, its structure is amenable to such applications. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation to generate a library of related compounds. Further diversification could be achieved by modifying the imidazole ring. This approach would allow for a systematic exploration of the chemical space around this scaffold, potentially leading to the discovery of molecules with novel properties.
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acid chlorides, Anhydrides | Amide |
| Alkylation | Alkyl halides | Secondary or Tertiary Amine |
| Reductive Amination | Aldehydes, Ketones | Secondary Amine |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
Applications in Materials Chemistry
The bifunctional nature of this compound, possessing both a primary amine and a nitrogen-rich heterocyclic system, makes it a promising candidate for applications in materials chemistry.
Specific examples of this compound being used as a monomer in the synthesis of polyimides or polyamides are not found in current literature. However, primary amines are key functional groups for the synthesis of these polymers. For instance, in the synthesis of polyamides, the amine group can react with a dicarboxylic acid or its derivative. The presence of the bulky isopropyl-imidazole group would likely impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical properties, compared to polymers made with simpler diamines.
While there are no specific reports on the use of this compound in the synthesis of MOFs or COFs, its structure is highly suitable for such applications. The imidazole ring and the amine group can both coordinate to metal centers, making it a potential linker in the construction of MOFs. In COFs, the primary amine can undergo condensation reactions with aldehydes to form imine-linked frameworks. The specific substitution pattern of the imidazole ring could influence the porosity and dimensionality of the resulting framework.
| Framework Type | Potential Role of Compound | Key Intermolecular Bond |
| MOF | Linker | Coordination bond with metal ions |
| COF | Monomer | Covalent bond (e.g., imine) |
Catalytic Applications
Direct catalytic applications of this compound have not been reported. However, the imidazole moiety is a known component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. Derivatization of the imidazole ring of this compound could potentially lead to novel NHC precursors. Furthermore, if incorporated into a MOF or other solid support, the amine and imidazole functionalities could act as basic catalytic sites for various organic transformations. For example, amine-functionalized materials are known to catalyze Knoevenagel condensations and other base-catalyzed reactions.
Development of this compound Derivatives as Ligands for Metal-Catalyzed Reactions
The imidazole nucleus is a common structural motif in ligands used for metal-catalyzed reactions due to its excellent coordination capabilities with a wide range of transition metals. Derivatives of this compound can be synthesized to create bespoke ligands for various catalytic applications. The primary amine group offers a convenient handle for derivatization, allowing for the introduction of other functionalities to modulate the steric and electronic properties of the resulting ligand.
While specific research on this compound derivatives in metal-catalyzed reactions is not extensively documented, the broader class of imidazole-containing ligands has seen widespread use. For instance, tetra-substituted imidazole derivatives have been successfully used to form complexes with transition metals like cobalt(II), nickel(II), copper(II), manganese(II), and zinc(II). nih.gov The synthesis of such complexes is often straightforward, involving the reaction of the imidazole derivative with the corresponding metal salt. nih.gov
The catalytic activity of these metal-imidazole complexes is highly dependent on the nature of the metal center and the ligand architecture. For example, Fe3O4@Pt nanoparticles have demonstrated catalytic activity in the reduction of 4-nitrophenol, a reaction that can be influenced by the presence of coordinating ligands. nih.govnih.gov The synergistic effect between the metal and the ligand can enhance catalytic efficiency and stability.
Derivatives of this compound could be envisioned as ligands in a variety of metal-catalyzed reactions, including but not limited to:
Cross-coupling reactions: The imidazole moiety can coordinate to palladium or copper catalysts, potentially influencing the efficiency and selectivity of Suzuki, Heck, or Sonogashira couplings.
Oxidation/Reduction reactions: Manganese, iron, or cobalt complexes with these ligands could be explored as catalysts for selective oxidation or reduction processes.
Asymmetric catalysis: Chiral derivatives, synthesized from chiral starting materials or through resolution, could be employed as ligands in asymmetric synthesis, inducing enantioselectivity in the products.
The table below summarizes the potential applications of metal complexes with ligands derived from the subject compound.
| Metal Catalyst | Potential Reaction Type | Role of Ligand |
| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck) | Stabilize catalytic species, influence selectivity |
| Copper (Cu) | Click chemistry, C-N coupling | Enhance reaction rates, control regioselectivity |
| Iron (Fe) | Oxidation, Reduction | Modulate redox potential, provide stability |
| Cobalt (Co) | Hydroformylation, Pauson-Khand reaction | Control stereochemistry, improve catalyst lifetime |
Further research into the synthesis and catalytic application of this compound derivatives is warranted to fully explore their potential in this domain.
Investigation of Organocatalytic Properties of the Amine or Imidazole Moiety
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The structural components of this compound, the primary amine and the imidazole ring, are both well-known functional groups in organocatalysis.
The primary amine can participate in enamine and iminium ion catalysis, which are fundamental activation modes for carbonyl compounds. This allows for a variety of transformations, such as aldol (B89426) reactions, Michael additions, and alpha-functionalizations of aldehydes and ketones.
The imidazole moiety can act as a general base or a nucleophilic catalyst. Its basicity allows it to deprotonate substrates, while its nucleophilicity enables it to act as a temporary acyl or phosphoryl group carrier in transfer reactions. The combination of both the amine and imidazole groups in a single molecule offers the potential for bifunctional catalysis, where both groups participate in the catalytic cycle to enhance reaction rates and selectivities.
While direct studies on the organocatalytic properties of this compound are limited, the catalytic activity of its parent compound, histamine (B1213489), and other derivatives has been explored. For instance, histamine and related derivatives are known to modulate the enzymatic activity of carbonic anhydrases, highlighting the catalytic potential of the imidazole scaffold. researchgate.net
The potential organocatalytic applications of this compound are summarized in the table below.
| Catalytic Moiety | Mode of Action | Potential Reactions |
| Primary Amine | Enamine/Iminium ion formation | Aldol reaction, Michael addition, Mannich reaction |
| Imidazole Ring | General base/Nucleophilic catalysis | Acyl transfer, Hydrolysis, Condensation reactions |
| Bifunctional | Cooperative catalysis | Asymmetric transformations, Cascade reactions |
The isopropyl group at the 4-position of the imidazole ring could provide steric hindrance that may be beneficial for stereocontrol in asymmetric reactions. Further investigations are needed to synthesize chiral derivatives and evaluate their efficacy as organocatalysts.
Advanced Analytical Applications (e.g., as a derivatizing agent for specific chemical detection or as a chromatographic stationary phase modifier)
In analytical chemistry, derivatization is a common strategy to improve the detection and separation of analytes. This compound, with its primary amine group, is a suitable candidate for use as a derivatizing agent, particularly for the analysis of compounds containing carboxylic acids, aldehydes, or ketones. The reaction of the amine with these functional groups can introduce a UV-active or fluorescent tag (the imidazole ring) into the analyte molecule, enhancing its detectability by HPLC with UV or fluorescence detectors.
The derivatization of histamine and other biogenic amines is a well-established analytical technique. nkust.edu.twakademisains.gov.my Reagents such as o-phthalaldehyde (B127526) (OPA) are commonly used to form fluorescent derivatives with primary amines, allowing for their sensitive detection. nkust.edu.tw Similar methodologies could be applied using this compound to derivatize analytes of interest.
Furthermore, the imidazole moiety can be exploited for modifying chromatographic stationary phases. By covalently bonding derivatives of this compound to a support material like silica (B1680970) gel, a novel stationary phase with unique selectivity can be created. The imidazole groups on the surface can participate in hydrogen bonding and π-π stacking interactions with analytes, leading to enhanced separation of certain classes of compounds, such as aromatic or heterocyclic molecules. The separation of antihistamine drugs, which often contain imidazole or similar basic nitrogen heterocycles, has been successfully achieved using specialized stationary phases in HPLC. researchgate.netresearchgate.net
The potential analytical applications are outlined in the table below.
| Application | Role of the Compound | Target Analytes | Detection/Separation Principle |
| Derivatizing Agent | Introduces a chromophore/fluorophore | Carboxylic acids, Aldehydes, Ketones | HPLC-UV, HPLC-Fluorescence |
| Stationary Phase Modifier | Provides specific interactions | Aromatic compounds, Heterocycles, Polar molecules | HPLC with modified selectivity |
Integration into Supramolecular Architectures and Self-Assembly Systems
Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into larger, well-defined structures. The imidazole ring in this compound is an excellent building block for supramolecular chemistry due to its ability to form hydrogen bonds and coordinate with metal ions.
The N-H proton of the imidazole can act as a hydrogen bond donor, while the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor. This allows for the formation of extended hydrogen-bonded networks, leading to the self-assembly of one-, two-, or three-dimensional supramolecular architectures. The combination of the imidazole and amine groups also allows for the formation of coordination polymers when reacted with metal salts. mdpi.com
The potential for this compound in supramolecular chemistry is summarized below.
| Supramolecular System | Driving Force | Potential Structure |
| Hydrogen-bonded network | Hydrogen bonding | Chains, sheets, 3D frameworks |
| Coordination polymer | Metal-ligand coordination | Metal-organic frameworks (MOFs), coordination cages |
| Self-assembled monolayer | Adsorption on surfaces | Modified electrodes, functionalized surfaces |
The ability to form such organized structures opens up possibilities for the development of new materials with applications in areas such as gas storage, catalysis, and sensing.
Emerging Research Avenues and Future Outlook for 2 4 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 Amine Research
Automation and High-Throughput Experimentation in Synthetic Route Discovery and Optimization
The traditional, manual approach to discovering and optimizing synthetic routes is often time-consuming and resource-intensive. Automation and high-throughput experimentation (HTE) offer a paradigm shift, enabling the rapid screening of a vast array of reaction parameters to identify optimal conditions. For the synthesis of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine, which involves the construction of a substituted imidazole (B134444) core, HTE platforms can be invaluable.
Robotic systems can perform hundreds of reactions in parallel, systematically varying catalysts, reagents, solvents, temperatures, and stoichiometry. chemai.io This approach allows for a comprehensive exploration of the reaction space for key steps, such as the cyclization to form the imidazole ring or the functionalization to introduce the propan-2-yl and ethan-1-amine groups.
Key research findings indicate:
Accelerated Optimization: Automated platforms can significantly reduce the time required to move from an initial "hit" to a fully optimized process.
Data-Rich Experimentation: HTE generates large, high-quality datasets that are essential for statistical analysis and machine learning model development. chemai.io
Discovery of Novel Conditions: By exploring a wider range of conditions than is feasible manually, automated systems can uncover unconventional yet highly efficient reaction pathways.
| Parameter | Traditional Synthesis | Automated High-Throughput Synthesis |
|---|---|---|
| Number of Experiments | Low (Sequential) | High (Parallel) |
| Time Scale | Weeks to Months | Days to Weeks |
| Data Generation | Sparse, manual recording | Dense, automated data capture |
| Parameter Space Explored | Limited, based on intuition | Vast, systematic screening |
| Resource Consumption (per experiment) | High | Low (miniaturized scale) |
Development of Advanced Analytical Platforms for In-Situ Reaction Monitoring
Understanding reaction kinetics, identifying transient intermediates, and detecting byproduct formation in real-time are critical for effective process control and optimization. Process Analytical Technology (PAT) employs advanced analytical platforms for in-situ, real-time monitoring of chemical reactions. nih.gov For a multi-step synthesis that could produce this compound, integrating PAT tools is a significant step towards more efficient and controlled manufacturing.
Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV/Vis) spectroscopy can be integrated directly into reaction vessels or flow chemistry systems. nih.gov This allows chemists to observe the reaction as it happens, providing immediate feedback on reaction progress and purity. This real-time data facilitates rapid decision-making and the development of robust, reproducible synthetic processes. nih.gov
| Analytical Technique | Information Provided | Application in Imidazole Synthesis |
|---|---|---|
| NMR Spectroscopy | Structural information, quantification of reactants, intermediates, and products. nih.gov | Monitoring the formation of the imidazole ring and tracking isomeric purity. |
| FTIR Spectroscopy | Functional group analysis, reaction kinetics. nih.gov | Tracking the conversion of key functional groups, such as carbonyls or amines. |
| UV/Vis Spectroscopy | Concentration of chromophoric species. nih.gov | Monitoring the formation of the aromatic imidazole core. |
| UHPLC | Separation and quantification of all components, including impurities. nih.gov | Final quantification and impurity profiling at various stages of the process. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reactivity Prediction
The synergy between chemistry and artificial intelligence (AI) is creating powerful new tools for synthetic planning and execution. rjptonline.org Machine learning (ML) algorithms can analyze vast datasets from chemical literature and experimental results to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch.
For a target molecule like this compound, AI can be applied in several ways:
Retrosynthesis Prediction: Sophisticated algorithms can propose multiple plausible retrosynthetic pathways by recursively breaking down the target molecule into simpler, commercially available starting materials. arxiv.orgnih.gov These tools can uncover non-intuitive disconnections that a human chemist might overlook.
Reactivity and Yield Prediction: ML models, such as random forests or neural networks, can be trained on reaction data to predict the yield and success of a proposed chemical transformation under specific conditions. rjptonline.org This allows for the in silico screening of potential reactions, saving time and resources. rjptonline.org
Property Prediction: AI can also be used to predict the physicochemical or biological properties of novel imidazole derivatives, helping to guide the design of new compounds with desired characteristics. researchgate.net
The development of these predictive models relies heavily on the availability of large, well-structured datasets, often generated through the high-throughput experimentation methods discussed previously. chemai.io
Exploration of Novel Reactivity Pathways and Unconventional Transformations for the Compound's Functional Groups
While classical methods for imidazole synthesis are well-established, ongoing research seeks to develop more efficient and versatile transformations. rsc.org Future research into the synthesis of this compound could leverage novel reactivity pathways to streamline its construction.
Areas of active exploration include:
C-H Functionalization: Direct functionalization of the imidazole core's C-H bonds offers a more atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.
Ring Transformations: Unprecedented oxidative ring transformations have been observed in related heterocyclic systems, such as the conversion of purines to imidazo[1,5-c]imidazoles. acs.org Exploring similar pathways could reveal entirely new approaches to constructing the imidazole scaffold.
Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions under mild conditions, often enabling unique transformations that are inaccessible through conventional thermal methods. They represent a greener alternative for functional group interconversions.
Investigating the reactivity of the existing functional groups—the imidazole ring, the secondary amine, and the isopropyl group—under these unconventional conditions could lead to the development of novel, late-stage functionalization strategies for creating a diverse library of related analogues.
Potential for Sustainable Chemical Production and Circular Economy Integration
The pharmaceutical industry is increasingly adopting the principles of green chemistry and the circular economy to minimize its environmental footprint. pharmamanufacturing.comacs.org The synthesis of specialty chemicals like this compound presents multiple opportunities for implementing these sustainable practices.
Green Chemistry Approaches:
Biocatalysis: Using enzymes for specific transformations can lead to higher selectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. smolecule.com
Solvent Minimization: Employing solvent-free reaction conditions or switching to greener solvents (e.g., water, bio-derived solvents) can significantly reduce waste and environmental impact. mdpi.com
Continuous Flow Chemistry: Performing reactions in continuous flow reactors rather than large batches can improve safety, efficiency, and process control, while also minimizing waste. nih.gov
Circular Economy Integration: The circular economy is a holistic model that aims to eliminate waste and keep resources in use for as long as possible. nih.gov In the context of pharmaceutical manufacturing, this involves designing processes where waste from one step can become a resource for another. pharmamanufacturing.com Key strategies include efficient solvent recovery and recycling, catalyst reuse, and designing products and packaging for recyclability. pharmamanufacturing.comcyrkl.com While applying this to a specific molecule is part of a larger manufacturing strategy, designing the synthetic route with circular principles in mind—for example, by choosing solvents that are easily recycled—is a critical forward-looking approach. researchgate.net
Q & A
Q. What are the typical synthetic routes for preparing 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine, and what are the critical reaction conditions?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with the formation of the imidazole core. Key steps include:
Ring formation : Cyclization of precursors like amidines or thioureas under acidic or basic conditions .
Substituent introduction : Alkylation or nucleophilic substitution to attach the propan-2-yl and ethylamine groups. For example, using isopropyl halides or Mitsunobu reactions for regioselective functionalization .
Purification : Column chromatography or recrystallization to isolate the final product, with yields typically ranging from 40-65% depending on reaction optimization .
Critical conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (60-100°C), and catalysts like Pd/C for hydrogenation steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for imidazole protons (δ 7.0–7.5 ppm), ethylamine NH₂ signals (δ 1.5–2.5 ppm), and isopropyl methyl groups (δ 1.0–1.3 ppm) .
- ¹³C NMR : Imidazole carbons (δ 120–140 ppm) and aliphatic carbons (δ 20–50 ppm) confirm backbone integrity .
- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 165 for the parent structure) and fragmentation patterns validate the molecular formula .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for imidazole derivatives) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, confirmed via HPLC purity checks over 30-day trials .
- Moisture Sensitivity : Karl Fischer titration to monitor water uptake; use desiccants for long-term storage .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining regioselectivity?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Ni, or enzyme-mediated systems to enhance reaction efficiency. For example, Pd/C reduces side products in hydrogenation steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction times .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield and purity .
Q. What strategies resolve contradictions in reported bioactivity data for imidazole derivatives like this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing ethylamine with methyl groups) to isolate bioactive moieties .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends obscured by outlier results .
Q. What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding affinities for receptors (e.g., histamine H₃ or kinase targets) .
- In Vitro Binding Assays : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify receptor affinity .
- Mutagenesis Studies : Modify target proteins (e.g., point mutations in active sites) to validate binding hypotheses .
Q. How can computational frameworks guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
